molecular formula C10H15N3 B2543467 1-(4-Ethylbenzyl)guanidine CAS No. 1368936-41-7

1-(4-Ethylbenzyl)guanidine

Cat. No.: B2543467
CAS No.: 1368936-41-7
M. Wt: 177.251
InChI Key: OLFMAOLZMYPBCS-UHFFFAOYSA-N
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Description

Structural Significance of the Guanidine (B92328) Moiety in Biological Systems and Drug Discovery

The guanidine moiety, characterized by a central carbon atom bonded to three nitrogen atoms, is a fundamental functional group in organic chemistry and biochemistry. wikipedia.org At physiological pH, it is typically protonated, forming the highly stable guanidinium (B1211019) cation. wikipedia.org This stability arises from the delocalization of the positive charge across all three nitrogen atoms. wikipedia.org This inherent positive charge allows the guanidinium group to form strong electrostatic interactions and hydrogen bonds with negatively charged biological molecules such as carboxylates and phosphates. nih.gov

This ability to engage in multiple, high-energy bonds is a key reason for its prevalence in nature. nih.govpublish.csiro.au The amino acid arginine, a building block of proteins, features a guanidinium group in its side chain, which plays a crucial role in the function of many enzymes and receptors. nih.gov In drug design, the guanidine moiety is considered a "privileged scaffold" because its incorporation into a molecule can enhance binding to biological targets, improve aqueous solubility, and modulate pharmacokinetic properties. researchgate.netarkat-usa.org Its versatility is demonstrated by its presence in a wide range of pharmaceuticals, from antiviral and antibacterial agents to drugs for cancer and diabetes. researchgate.netacs.org

Overview of Guanidine Derivatives in Academic Research

The unique properties of the guanidine group have spurred extensive academic research into its derivatives for various therapeutic applications. rsc.orgnih.gov Scientists have synthesized and evaluated a vast library of guanidine-containing compounds, revealing a broad spectrum of biological activities. researchgate.netedepositireland.ie These activities include roles as central nervous system agents, anti-inflammatory compounds, and treatments for diabetes. nih.gov

Furthermore, guanidine derivatives have been investigated for their potential as antimicrobial agents, showing efficacy against a range of pathogens. arkat-usa.orgacs.org Research has also explored their use in oncology, with some derivatives exhibiting significant cytotoxic effects against cancer cell lines. researchgate.netsigmaaldrich.com The ongoing exploration of guanidine derivatives in academic research continues to uncover new potential therapeutic uses, highlighting the importance of this chemical class in the development of new medicines. nih.govedepositireland.ie

Research Context: Focus on 1-(4-Ethylbenzyl)guanidine and Analogues

Within the broad landscape of guanidine research, specific substituted derivatives are often synthesized to explore their potential for targeted therapeutic applications. This article focuses on this compound and its analogues. While information on this compound itself is limited in publicly available research, the study of its structural analogues provides valuable insights into its potential pharmacological profile.

For instance, research into N,N'-diarylguanidines, a class of compounds that includes analogues of this compound, has identified them as potent noncompetitive antagonists of the N-methyl-D-aspartate (NMDA) receptor. nih.govnih.gov This receptor is implicated in a variety of neurological disorders, making these compounds potential candidates for neuroprotective drugs. nih.govnih.gov The study of compounds like N-(1-naphthyl)-N'-(3-ethylphenyl)-N'-methylguanidine, which shares structural similarities with this compound, has shown promising results in this area. nih.gov This context provides a framework for understanding the potential significance of this compound in medicinal chemistry research.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

2-[(4-ethylphenyl)methyl]guanidine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H15N3/c1-2-8-3-5-9(6-4-8)7-13-10(11)12/h3-6H,2,7H2,1H3,(H4,11,12,13)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OLFMAOLZMYPBCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)CN=C(N)N
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15N3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

177.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis and Properties of 1 4 Ethylbenzyl Guanidine

The synthesis of guanidine (B92328) derivatives can be achieved through various chemical routes. While specific synthesis methods for 1-(4-Ethylbenzyl)guanidine are not widely published, general methods for creating N,N'-disubstituted guanidines can be applied. These methods often involve the reaction of a primary amine with a guanylating agent. rsc.orgorganic-chemistry.org

Common synthetic strategies include the use of cyanamide, which can be reacted with an appropriate amine, or the use of S-methylisothiourea as a guanylating agent. organic-chemistry.org More modern approaches have developed one-pot methods that allow for the efficient synthesis of a diverse range of guanidines under mild conditions. nih.govrsc.org

Physicochemical Properties of this compound

PropertyValue
CAS Number 1368936-41-7
Molecular Formula C10H15N3
Molecular Weight 177.25 g/mol

Structure Activity Relationship Sar Studies of 1 4 Ethylbenzyl Guanidine Analogues

Influence of the 4-Ethylbenzyl Substructure on Biological Activity

The 4-ethylbenzyl group is a key hydrophobic moiety that significantly influences the interaction of these guanidine (B92328) derivatives with their biological targets. Modifications to this part of the molecule, including the nature and position of the alkyl substituent on the phenyl ring, can dramatically alter biological activity.

Studies on various N,N'-diarylguanidines have demonstrated the importance of the substitution pattern on the aromatic rings for receptor affinity and selectivity. For instance, in a series of diarylguanidines targeting the NMDA receptor ion channel, unsymmetrical guanidines featuring a naphthalene (B1677914) ring on one nitrogen and a substituted phenyl ring on the other were investigated. nih.gov An analogue, N-1-naphthyl-N'-(3-ethylphenyl)guanidine, showed a 3- to 5-fold increase in affinity for the NMDA receptor site compared to its symmetrical counterparts. nih.gov This highlights that an ethylphenyl group, even at the meta-position, contributes favorably to binding affinity.

In another study focusing on phenylpyrimidinylguanidines as inhibitors of FOXO3-induced gene transcription, several derivatives with modified benzylamine (B48309) moieties were synthesized. acs.org The results indicated that compounds with a more flexible benzylamine linker generally showed better solubility and activity than those with a rigid aniline (B41778) linker. acs.org Within a series of compounds, the derivative incorporating an ethylbenzyl moiety (5db) was identified as the most potent inhibitor. acs.org

Further research into diarylguanidines as sigma receptor ligands revealed that substituting the methyl groups in N,N′-di-o-tolyl-guanidine (o-DTG) with chloro or bromo moieties at the meta and para positions could increase potency by up to 160%. nih.gov However, removing the alkyl moiety entirely to give N,N'-diphenylguanidine (DPhG) also resulted in a compound more potent than some methylated versions in certain assays. nih.gov This suggests a complex interplay between the size, position, and electronic properties of the substituents on the phenyl rings. For symmetrical diarylguanidines, an isopropyl group was found to be preferred at the ortho position, while an ethyl group was favored at the meta position for optimal activity at the NMDA receptor ion channel site.

Compound/Analogue ClassSubstituent ModificationObserved Effect on Biological ActivityTarget/AssayReference
N-1-naphthyl-N'-(aryl)guanidines3-Ethylphenyl3-5 fold increase in affinity compared to symmetrical analoguesNMDA Receptor Ion Channel nih.gov
PhenylpyrimidinylguanidinesEthylbenzyl moietyIdentified as the strongest inhibitor in its seriesFOXO3-induced gene transcription acs.org
Symmetrical DiarylguanidinesEthyl group at meta-positionPreferred for NMDA receptor ion channel affinityNMDA Receptor Ion Channel
Symmetrical DiarylguanidinesIsopropyl group at ortho-positionPreferred for NMDA receptor ion channel affinityNMDA Receptor Ion Channel
N,N′-di-tolyl-guanidine (DTG) AnaloguesBromo or Chloro at para-positionIncreased potency (p-BrDPhG IC50 = 2.2 µM vs o-DTG IC50 = 74.7 µM)Inhibition of ischemia-evoked Ca2+ overload nih.gov

Impact of Guanidine Core Modifications on Molecular Recognition and Bioactivity

The guanidine group is a cornerstone of the biological activity of these compounds. Its highly basic nature allows it to be protonated at physiological pH, forming a stable guanidinium (B1211019) cation that can engage in strong electrostatic and hydrogen-bonding interactions with biological targets like receptors and enzymes. ineosopen.orgsci-hub.se Modifications to this core, such as N-substitution or its complete replacement with bioisosteres, are critical strategies in drug design to fine-tune potency, selectivity, and pharmacokinetic properties. nih.govmdpi.com

Substitution of the nitrogen atoms in the guanidine group can significantly alter its basicity (pKa). Electron-donating groups like alkyls may slightly increase basicity, whereas electron-withdrawing groups such as acyl, cyano, or aryl moieties can considerably decrease it. sci-hub.se This modulation of pKa affects the strength of ionic interactions with acidic amino acid residues in a target protein. For example, in a study of argininamide-type antagonists, replacing the strongly basic guanidine with an N(G)-acylguanidine derivative decreased basicity by 4-5 orders of magnitude. nih.gov Despite this, the compounds retained high affinity and antagonistic activity, demonstrating that the reduced basicity was still sufficient for key interactions with the receptor. nih.gov

Further modifications can involve adding substituents to the guanidine nitrogens that bear the aryl groups. In the case of diarylguanidines, introducing small alkyl groups like methyl or ethyl can create tri- or tetrasubstituted guanidines. nih.gov This strategy has been shown to increase selectivity for NMDA receptor ion channel sites over sigma receptors. nih.gov Specifically, N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine demonstrated high affinity for the NMDA site and low affinity for sigma receptors, highlighting the utility of such modifications for achieving receptor selectivity. nih.gov

Bioisosteric replacement of the guanidine group is another powerful approach. The goal is to mimic the essential binding interactions of the guanidine while altering other properties like membrane permeability. mdpi.com In a study on Neuropeptide FF receptor antagonists, replacing the guanidine in a lead molecule with a piperidine (B6355638) ring resulted in a compound that, despite lacking the guanidine, still showed robust binding affinity. researchgate.net This indicated that for this specific target, other groups could be tolerated. researchgate.net For other targets, acylguanidines have been successfully used as bioisosteres, retaining pharmacological activity despite the significant drop in basicity. nih.gov

Guanidine ModificationExample Bioisostere/AnalogueImpact on PropertiesBiological OutcomeReference
N-AcylationN(G)-acyl-argininamideDecreases basicity by 4-5 orders of magnitudeRetained high affinity and antagonistic activity at Y₂ receptors nih.gov
N-Alkylation (trisubstituted)N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidineAlters conformation and steric profileIncreased selectivity for NMDA receptors over sigma receptors nih.gov
Bioisosteric ReplacementPiperidine ringRemoves guanidinium charge and hydrogen bonding donorsMaintained robust binding affinity at NPFF receptors researchgate.net
Bioisosteric ReplacementSquaryldiamineMimics guanidine groupSuccessfully blocked Tat-TAR RNA interaction, though with a 4-fold decrease in affinity mdpi.com
Bioisosteric ReplacementAcylguanidineReduces basicityActs as a bioisostere for guanidine in NPY Y₂ receptor antagonists nih.gov

Rational Design Principles Derived from SAR for Guanidine-Based Ligands

SAR studies on guanidine-based ligands have led to the establishment of several rational design principles that guide the development of new therapeutic agents. These principles leverage the unique physicochemical properties of the guanidine moiety to achieve high affinity, selectivity, and desired biological effects. acs.org

One key principle is the utilization of the guanidinium group for electrostatic and hydrogen-bonding interactions. The planar, Y-shaped structure of the protonated guanidinium ion is ideal for forming multiple hydrogen bonds and strong salt bridges with carboxylate or phosphate (B84403) groups on target biomolecules, such as proteins and nucleic acids. ineosopen.orgacs.orgmdpi.com This has been exploited in the design of ligands that bind to the DNA minor groove and in the development of kinase inhibitors that interact with acidic residues in the enzyme's active site. nih.govacs.org For example, a design strategy for transition-metal catalysts involved incorporating a guanidine receptor unit into a phosphane ligand to achieve selective stabilization of the transition state through a specific guanidinium-carboxylate interaction. nih.gov

A second principle is the modulation of selectivity through substitution. As seen with diarylguanidines, adding small alkyl substituents to the guanidine nitrogens can fine-tune the ligand's affinity for different receptor subtypes. nih.gov The introduction of a methyl group in N-1-naphthyl-N'-(3-ethylphenyl)-N'-methylguanidine was crucial for achieving selectivity for the NMDA receptor over sigma receptors. nih.gov This demonstrates that steric and electronic modifications close to the core binding group can effectively discriminate between related binding sites.

A third principle involves using the guanidine group as a bioisosteric replacement for other functional groups to improve drug-like properties. For instance, the guanidine group has been shown to act as a bioisostere of the imidazoline (B1206853) ring in a new class of antidiabetic agents, resulting in compounds with equipotent insulinotropic activity. researchgate.net This strategy allows medicinal chemists to retain the key pharmacophoric elements while potentially improving metabolic stability or bioavailability. nih.govmdpi.com

Finally, the guanidine scaffold itself can be used as a template for building libraries of compounds. The ability to append different side chains onto a central guanidine core allows for the exploration of chemical space to identify ligands with novel activities. sci-hub.se This approach has been used to develop potent antagonists for various receptors and inhibitors for a range of enzymes. sci-hub.se

Pharmacophore Identification for 1-(4-Ethylbenzyl)guanidine Related Scaffolds

A pharmacophore model represents the essential three-dimensional arrangement of functional groups required for a molecule to exert a specific biological activity. mdpi.com For this compound and related diarylguanidine scaffolds, a general pharmacophore can be deduced from extensive SAR studies.

The key features of this pharmacophore typically include:

A Cationic/Basic Center: This is represented by the guanidine group, which is protonated at physiological pH. This positively charged center is crucial for forming strong ionic bonds with negatively charged residues (e.g., aspartate, glutamate) in the binding pocket of a target protein. nih.gov Molecular docking studies of imidazo[1,2-a]pyridine-based uPA inhibitors showed the guanidine side chain interacting with the anionic carboxylate of Asp189 in the active site. scispace.com

Hydrogen Bond Donors: The N-H groups of the guanidinium moiety serve as critical hydrogen bond donors. acs.org These interactions provide additional binding energy and specificity. Models for muscarinic receptor antagonists show the guanidine group forming a hydrogen-bond network with key asparagine and alanine (B10760859) residues. acs.org

Two Hydrophobic/Aromatic Regions: These are represented by the two aryl groups attached to the guanidine core, in this case, a benzyl (B1604629) group and another aryl group. In this compound, one of these is the 4-ethylbenzyl moiety. These lipophilic groups engage in van der Waals or hydrophobic interactions with nonpolar pockets in the receptor. A study of diaryl guanidinium derivatives identified a pharmacophore consisting of a "lipophilic group," a "di-substituted guanidine," and a "phenylguanidine polar end". researchgate.net The distance and relative orientation of these hydrophobic regions are critical for affinity and selectivity. researchgate.net

Defined Spatial Geometry: The relative positioning of the cationic center and the hydrophobic regions is crucial. For many diarylguanidines acting as NMDA receptor antagonists, the distance between the aromatic rings and the basic nitrogen must be within a specific range to ensure proper fit and activity. researchgate.net

These pharmacophoric features provide a blueprint for designing new molecules with similar biological activities and for virtual screening of compound libraries to identify novel hits. mdpi.com

Preclinical Biological Evaluation of 1 4 Ethylbenzyl Guanidine Analogues

Research in Oncology: Anticancer Activities

The anticancer properties of benzylguanidine derivatives have been a significant focus of preclinical research. These compounds have been evaluated for their ability to inhibit cancer cell growth both in laboratory cell cultures and in animal models.

In the realm of oncology, the in vitro anticancer activity of guanidinium-functionalized compounds has been investigated against various cancer cell lines. Studies have shown that the hydrophobic nature of the substituents on the guanidine (B92328) scaffold plays a crucial role in their anticancer efficacy. For instance, a series of cationic guanidinium-based random copolymers with different hydrophobic side chains, including benzyl (B1604629) groups, were synthesized and evaluated for their anticancer activity. nih.govnih.gov These studies revealed that the anticancer efficiency was dependent on the polymer concentration, with some analogues achieving 100% cancer cell killing at high concentrations. nih.gov The half-maximal inhibitory concentration (IC50) values for these polymers were found to be in the range of 18 to 40 µg/mL against HepG2 cancer cells. nih.gov

Hybrid molecules combining the benzylguanidine structure with alkylating agents like melphalan (B128) have also been synthesized and tested on neuroblastoma cell lines. mdpi.com These hybrid compounds demonstrated significant effectiveness, in some cases more so than the parent alkylating drug alone. mdpi.com This suggests that the benzylguanidine moiety may facilitate the uptake of the cytotoxic agent into neuroblastoma cells. mdpi.com

Furthermore, guanidine derivatives incorporating a chalcone (B49325) skeleton have shown potent antiproliferative effects against human leukemia cells. csic.esulpgc.es The cytotoxicity of these hybrid compounds was found to be dependent on the substituents, with some showing IC50 values in the low micromolar range against cell lines such as U-937 and HL-60. csic.es

While direct in vitro data for 1-(4-ethylbenzyl)guanidine is not extensively available in the reviewed literature, the research on related benzylguanidine analogues provides a strong rationale for its potential anticancer activity. The ethyl group at the para position of the benzyl ring is a key structural feature that would influence its hydrophobic and electronic properties, and thus its interaction with biological targets.

Table 1: In vitro Anticancer Activity of Selected Guanidine Analogues

Compound/Analogue TypeCancer Cell LineActivity MetricResultReference
Guanidinium-functionalized copolymersHepG2IC5018 - 40 µg/mL nih.gov
Melphalan benzylguanidine hybridsNeuroblastoma cellsComparative EfficacyMore effective than melphalan alone mdpi.com
Guanidine-chalcone hybridsU-937, HL-60IC50Low µM range csic.es

In vivo studies are crucial for validating the anticancer potential of compounds observed in vitro. Patient-derived xenograft (PDX) models, where tumor tissue from a patient is implanted into an immunodeficient mouse, are considered highly translational preclinical models. nih.gov While specific in vivo data for this compound in PDX models is not detailed in the available literature, studies on related compounds provide insights into the potential of this class of molecules. For instance, the mitochondrial inhibitor m-iodobenzylguanidine (MIBG), a structural analogue, has been shown to potentiate the activity of anticancer drugs in vivo by inducing a low intratumoral pH. nih.gov This suggests that benzylguanidine derivatives could be used to modulate the tumor microenvironment to enhance the efficacy of other chemotherapeutic agents. nih.gov

Hybrid molecules of benzylguanidine and the alkylating agent busulfan (B1668071) have also been evaluated, indicating a strategy to target neuroblastoma cells more specifically. mdpi.com The rationale is that the benzylguanidine portion of the molecule would be taken up by the norepinephrine (B1679862) transporter (NET), which is highly expressed in neuroblastoma cells, thereby delivering the cytotoxic payload more selectively. sci-hub.se

Antimicrobial and Antifungal Activity Research

The guanidine moiety is a key feature in a number of antimicrobial and antifungal agents. Research has explored the activity of benzylguanidine derivatives against a range of pathogens.

A study on a series of benzyl guanidine derivatives demonstrated significant antibacterial activity, particularly against Gram-positive bacteria such as Staphylococcus aureus, including methicillin-resistant strains (MRSA). nih.govmdpi.com The position and nature of the substituent on the benzyl ring were found to be critical for activity. For example, a 3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivative showed potent activity with Minimum Inhibitory Concentrations (MICs) of 0.5 µg/mL against S. aureus and 1 µg/mL against Escherichia coli. mdpi.com While specific data for this compound is not provided, the structure-activity relationship (SAR) data from these studies allow for an estimation of its potential activity. The presence of a para-substituted alkyl group like ethyl would influence the compound's lipophilicity and interaction with bacterial cell membranes.

In terms of antifungal activity, N-substituted-N'-aryl-N"-benzyl guanidines have been reported to show activity against fungi such as Helminthosporium oryzae, Drechslera papendorfi, and Alternaria alternata. 103.247.176 Other studies have highlighted the antifungal potential of various guanidine-containing compounds against human-relevant fungal pathogens. nih.gov

Table 2: Antimicrobial Activity of Selected Benzyl Guanidine Analogues

Compound AnalogueBacterial StrainMIC (µg/mL)Reference
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivativeS. aureus0.5 mdpi.com
3-[2-chloro-3-(trifluoromethyl)]-benzyloxy derivativeE. coli1 mdpi.com
3-(4-trifluoromethyl)-benzyloxy derivativeS. aureus1 mdpi.com
3-(4-trifluoromethyl)-benzyloxy derivativeE. coli16 mdpi.com

Antiviral Activity Research (e.g., HIV)

Guanidine derivatives have also been investigated for their potential to inhibit viral replication, including that of the Human Immunodeficiency Virus (HIV). While direct evidence for the anti-HIV activity of this compound is limited, research on related structures provides a basis for potential efficacy.

For example, benzamide (B126) and benzimidazole (B57391) derivatives have been identified as potent inhibitors of HIV-1 replication. nih.govnih.govnih.gov Some of these compounds act by protecting the human antiviral protein APOBEC3G from degradation induced by the viral Vif protein. nih.gov The structure-activity relationships of these compounds indicate that the nature and substitution pattern of the aromatic rings are critical for their antiviral potency. nih.gov

Furthermore, other studies have identified various natural products and their derivatives with antiviral activities, highlighting the importance of specific structural motifs in inhibiting viral processes. frontiersin.orgmdpi.com The benzylguanidine scaffold, with its potential for diverse substitutions, represents a promising starting point for the design of new antiviral agents.

Antidiabetic Research

The guanidine group is famously present in the antidiabetic drug metformin. This has spurred research into other guanidine-containing compounds for the management of diabetes. Benzylguanidines have been investigated as analogues of galegine (B1196923), a natural product with weight-reducing properties. researchgate.netacs.org

In studies using mouse models, the replacement of the dimethylallyl group of galegine with functionalized benzyl substituents was shown to maintain and, in some cases, significantly improve the weight-reducing properties. researchgate.netacs.org While a 4-chlorobenzyl)guanidine was identified as a lead compound in these studies, the findings suggest that other para-substituted benzylguanidines, such as this compound, could also possess beneficial metabolic effects. researchgate.netacs.org The mechanism of action is thought to be related to the regulation of energy metabolism. researchgate.net

Other research has focused on the ability of guanidine derivatives to stimulate insulin (B600854) secretion. mdpi.comdntb.gov.ua For instance, certain phenylpropanoids have been shown to enhance glucose-stimulated insulin secretion in pancreatic β-cells. researchgate.net While direct data on this compound's effect on insulin secretion is not available, the broader research into guanidine derivatives suggests this is a plausible area for future investigation.

Neuropharmacological Research and CNS Disorders

The neuropharmacological effects of guanidine derivatives have been explored in the context of various central nervous system (CNS) disorders. Benzylguanidine analogues have been studied for their interaction with neurotransmitter systems and their potential as imaging agents for neurodegenerative diseases.

Derivatives of benzylguanidine have been synthesized and investigated for their ability to block the sympathetic nervous system. nih.gov These studies, which assessed the effects on the nictitating membrane of cats, indicated that the substitution pattern on the benzyl ring influences the compound's activity. nih.gov

More recently, benzylguanidine analogues have been developed as potential ligands for PET imaging of the norepinephrine transporter (NET) in the context of neuroendocrine tumors and neurodegenerative diseases like Parkinson's disease. e-century.usresearchgate.net For example, fluorinated benzylguanidine derivatives have been synthesized and evaluated for their affinity to NET. researchgate.net These studies are crucial for developing diagnostic tools to monitor the progression of neurological disorders.

Furthermore, guanidine analogues have been evaluated as ligands for sigma receptors, which are implicated in the pathophysiology of stroke. researchgate.net The aim of this research is to develop neuroprotective agents that can mitigate the damage caused by ischemic events. researchgate.net The neuropharmacological profile of this compound itself has not been extensively characterized, but the existing research on related compounds suggests potential for activity within the CNS.

Anti-inflammatory and Immunomodulatory Research

The investigation into the anti-inflammatory and immunomodulatory properties of guanidine derivatives has revealed a promising area of research for the development of new therapeutic agents. While direct studies on this compound are not extensively documented in publicly available research, the broader class of N-substituted guanidines and compounds with similar structural motifs, such as benzylguanidines, have been evaluated for their effects on inflammatory pathways and immune responses. These studies provide a foundational understanding of the potential activities of this compound analogues.

Research has shown that various guanidine derivatives possess significant anti-inflammatory capabilities. asianpubs.org For instance, compounds related to benzylideneaminoguanidine (B1266593) have demonstrated anti-inflammatory properties, suggesting that the guanidine moiety, in combination with a benzyl group, is a key pharmacophore for this activity. smolecule.com The immunomodulatory effects of such compounds are often assessed by their ability to modulate the production of inflammatory mediators and the function of immune cells.

In preclinical models, the anti-inflammatory effects of guanidine-containing compounds have been observed. For example, a study on N-benzyl-N-methyldecan-1-amine (BMDA) and its derivative, decyl-(4-methoxy-benzyl)-methyl-amine (DMMA), which share the benzylamine (B48309) structural feature, demonstrated significant anti-inflammatory and anti-oxidative properties. frontiersin.orgnih.gov In vitro experiments with these compounds showed an inhibition of tumor necrosis factor (TNF)-α and interleukin (IL)-1β production in lipopolysaccharide (LPS)-stimulated human monocyte cells. frontiersin.orgnih.gov This inhibition was associated with the downregulation of key inflammatory signaling pathways, including the c-jun terminal kinase (JNK), p38 mitogen-activated protein kinase (MAPK), and NF-κB pathways. frontiersin.orgnih.gov

Furthermore, in vivo studies using animal models of inflammatory diseases have provided additional evidence for the therapeutic potential of these analogues. In a rat model of colitis, rectal administration of BMDA or DMMA reduced the severity of inflammation, as indicated by decreased myeloperoxidase (MPO) activity, which is a marker of neutrophil infiltration. frontiersin.orgresearchgate.net The treatment also led to a reduction in the production of inflammatory mediators such as cytokine-induced neutrophil chemoattractant (CINC)-3 and TNF-α in the colon tissues. frontiersin.orgresearchgate.net Similarly, in a mouse model of collagen-induced rheumatoid arthritis, oral administration of these compounds ameliorated the condition by diminishing the levels of inflammatory cytokine transcripts. frontiersin.org

The mechanism of action for the anti-inflammatory effects of these benzyl-containing compounds appears to be multifactorial, involving the suppression of pro-inflammatory cytokine production and the modulation of critical intracellular signaling cascades that govern the inflammatory response. frontiersin.orgnih.gov

The following tables summarize the preclinical anti-inflammatory data for analogues structurally related to this compound.

Table 1: In Vitro Anti-inflammatory Activity of Benzylamine Analogues

CompoundCell LineInflammatory StimulusKey FindingsReference
N-benzyl-N-methyldecan-1-amine (BMDA)THP-1 (human monocytes)Lipopolysaccharide (LPS)Inhibited TNF-α and IL-1β production; Blocked JNK, p38 MAPK, and NF-κB signaling. frontiersin.orgnih.gov
Decyl-(4-methoxy-benzyl)-methyl-amine (DMMA)THP-1 (human monocytes)Lipopolysaccharide (LPS)Inhibited TNF-α and IL-1β production; Blocked JNK, p38 MAPK, and NF-κB signaling. frontiersin.orgnih.gov

Table 2: In Vivo Anti-inflammatory Activity of Benzylamine Analogues

CompoundAnimal ModelKey FindingsReference
N-benzyl-N-methyldecan-1-amine (BMDA)Rat model of colitisReduced severity of colitis; Decreased MPO activity and production of CINC-3 and TNF-α. frontiersin.orgresearchgate.net
Decyl-(4-methoxy-benzyl)-methyl-amine (DMMA)Rat model of colitisReduced severity of colitis; Decreased MPO activity and production of CINC-3 and TNF-α. frontiersin.orgresearchgate.net
N-benzyl-N-methyldecan-1-amine (BMDA)Mouse model of rheumatoid arthritisAmeliorated arthritis; Diminished levels of inflammatory cytokine transcripts. frontiersin.org
Decyl-(4-methoxy-benzyl)-methyl-amine (DMMA)Mouse model of rheumatoid arthritisAmeliorated arthritis; Diminished levels of inflammatory cytokine transcripts. frontiersin.org

These findings from studies on structurally related analogues suggest that this compound and its derivatives are worthy of further investigation as potential anti-inflammatory and immunomodulatory agents. The ethyl substitution on the benzyl ring of this compound may influence its pharmacokinetic and pharmacodynamic properties, potentially leading to a unique biological activity profile. Future preclinical studies should focus on directly evaluating the effects of this compound on a range of inflammatory markers and immune cell functions to fully characterize its therapeutic potential.

Computational and Theoretical Studies on 1 4 Ethylbenzyl Guanidine Scaffolds

Molecular Docking and Ligand-Target Interaction Modeling

Molecular docking is a computational technique used to predict the preferred orientation of a ligand when bound to a receptor, as well as the binding affinity. For guanidine-containing scaffolds, docking studies are crucial for understanding the specific interactions that drive their biological effects.

The positively charged guanidinium (B1211019) moiety is a primary driver of binding for many of these compounds. It frequently engages in salt bridges and a network of hydrogen bonds with acidic residues (Asp, Glu) or other hydrogen bond acceptors within the target protein's active site. researchgate.net For instance, in studies of benzoylguanidine derivatives as potential inhibitors of the SARS-CoV-2 main protease (Mpro), docking revealed a key hydrogen bond between the guanidinium group and the main chain oxygen of His164 in the S1 subsite of the enzyme. nih.gov

Similarly, in the context of voltage-gated sodium channels (NaV), a common target for guanidinium toxins like saxitoxin, the guanidinium groups are essential for blocking the ion pore. nih.gov Docking studies have shown that these groups interact with specific acidic residues, such as glutamate, in the outer pore region of the channel. nih.gov The distance and geometry of these interactions are critical for inhibitory activity. For some peptide modulators of the NaV1.8 channel, a specific distance range of 9–12 Å between two active guanidinium groups was found to be necessary for effective binding and channel modulation. mdpi.com

The table below summarizes representative findings from molecular docking studies on various guanidine (B92328) derivatives, illustrating the common interaction patterns and target types.

Ligand/ScaffoldTarget ProteinKey Interactions of Guanidinium GroupDocking Score/Binding Energy
Benzoylguanidine (BZG1)SARS-CoV-2 MproHydrogen bond with main chain of His164. nih.gov-
Guanidine-dicycloamine analogsHuman Serum Albumin (HSA)Interactions with key amino acids in the active site. researchgate.net-
Rimeporide/CariporideDNA (Major Groove)Interactions with DNA bases. researchgate.net-6.6 kcal/mol. researchgate.net
AmilorideDNA (Minor Groove)Interactions with DNA bases. researchgate.net-6.4 kcal/mol. researchgate.net
Peptidomimetic guanidinesDengue Virus NS2B-NS3proStabilized by interactions with Gly66 and Asn135. scielo.br-7.5 to -180.16 kcal/mol (Varying methods). scielo.br
GVL1-TAT (Guanidine-Peptide Conjugate)Leishmania Cysteine Protease (CPP)Lower interaction energy compared to individual components. mdpi.com-

Note: Binding energies and docking scores are highly dependent on the software, force field, and specific protocol used and are not directly comparable across different studies.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Guanidine Derivatives

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method that aims to find a statistical relationship between the chemical structures of a series of compounds and their biological activities. By identifying key molecular descriptors—physicochemical, electronic, or steric properties—that correlate with activity, QSAR models can be used to predict the potency of new, untested compounds.

For guanidine derivatives, QSAR studies have been instrumental in optimizing compounds for various therapeutic targets. These models often incorporate descriptors that quantify the properties of the guanidinium group alongside those of the variable substituents.

A common application of QSAR is in the development of antihypertensive agents. For example, studies on dihydropyrimidine-based calcium channel blockers, which can be synthesized using guanidine, emphasize the need for robust QSAR models to refine their design for better efficacy. mdpi.com In the development of herbicidal compounds, 3D-QSAR models have been used to understand the interaction between phosphonate (B1237965) derivatives and their target enzyme, pyruvate (B1213749) dehydrogenase, guiding the design of more potent inhibitors. nih.gov

Similarly, QSAR has been combined with molecular docking to evaluate the potential of antiviral drugs. In one study, researchers used this combined approach to test anti-HCV drugs against human coronavirus polymerases, finding that certain nucleotide inhibitors showed superior or comparable performance to existing treatments like Ribavirin. nih.gov

The general workflow of a QSAR study on guanidine derivatives involves:

Data Set Assembly: A series of guanidine analogues with experimentally determined biological activities (e.g., IC₅₀ values) is collected.

Descriptor Calculation: For each molecule, a wide range of molecular descriptors is calculated. These can include:

Electronic Descriptors: Partial charges, dipole moment, HOMO/LUMO energies (quantifying the electronic nature of the guanidinium and aromatic systems).

Steric/Topological Descriptors: Molecular weight, volume, surface area, shape indices (e.g., Kier & Hall indices), and connectivity indices.

Hydrophobic Descriptors: LogP or LogD (describing the molecule's lipophilicity, crucial for membrane permeability).

Model Building: Statistical methods like Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms are used to build a mathematical equation linking the descriptors to the biological activity.

Model Validation: The predictive power of the QSAR model is rigorously tested using internal (e.g., cross-validation) and external validation sets of compounds not used in model training.

While specific QSAR models for 1-(4-ethylbenzyl)guanidine are not publicly available, the principles derived from studies on related N-aryl-N'-aralkylguanidines are directly applicable. For instance, in a series of Na+ channel blockers, the potency was found to be highly dependent on the nature and position of substituents on the aromatic rings, properties that are readily captured by QSAR descriptors.

Pharmacophore Development and Lead Compound Optimization

A pharmacophore model is an abstract representation of all the essential steric and electronic features that a molecule must possess to ensure optimal molecular interactions with a specific biological target. These features typically include hydrogen bond donors, hydrogen bond acceptors, hydrophobic regions, aromatic rings, and positive or negative ionizable groups. For guanidine-containing compounds, the positively charged guanidinium group is almost invariably a key pharmacophoric feature.

Pharmacophore models are developed by aligning a set of active molecules and identifying their common chemical features. These models serve two primary purposes in drug discovery:

Virtual Screening: A pharmacophore model can be used as a 3D query to search large chemical databases for novel molecules that match the required features, potentially identifying new and diverse chemical scaffolds.

Lead Optimization: By understanding the essential features for activity, chemists can rationally modify a lead compound, like this compound, to better fit the pharmacophore model, thereby improving its potency and selectivity.

For example, in the design of conformationally constrained analogues of diarylguanidines as potent neuronal Na+ channel inhibitors, a key strategy was to lock the flexible guanidine template into specific conformations. acs.org This approach is guided by an implicit pharmacophore model where the relative spatial arrangement of the aromatic rings and the guanidinium group is critical for activity. The resulting aminopyrimidazoline and aminoimidazoline derivatives, which locked the guanidinium in a specific conformation, were significantly more potent than the parent flexible compound. acs.org

The development of a pharmacophore for a series of benzylguanidine derivatives would likely involve the features outlined in the table below.

Pharmacophoric FeatureCorresponding Chemical Moiety in this compoundPotential Interaction at Target Site
Positive Ionizable (PI) Protonated Guanidinium GroupSalt bridge with acidic residues (Asp, Glu); Cation-π interaction.
Hydrogen Bond Donor (HBD) N-H groups of the GuanidiniumHydrogen bonds with carbonyl oxygens or other H-bond acceptors.
Aromatic Ring (AR) Benzyl (B1604629) Ringπ-π stacking with aromatic residues (Phe, Tyr, Trp); Hydrophobic interactions.
Hydrophobic (HY) Ethyl Group & Benzyl RingInteraction with hydrophobic pockets or surfaces of the protein.

By using this pharmacophore model, medicinal chemists could explore modifications. For instance, they might investigate different substituents on the benzyl ring to enhance hydrophobic or electronic interactions, or alter the linker between the ring and the guanidine group to optimize the spatial relationship between the pharmacophoric features. Deep learning models that incorporate information about protein binding sites are also being developed to improve the prediction of these crucial drug-target interactions. nih.gov

De Novo Scaffold Design and Virtual Screening

De novo design and virtual screening are advanced computational strategies used to identify novel drug candidates. Instead of screening existing compound libraries, de novo design algorithms build molecules from scratch, piece by piece, directly within the binding site of a target protein. Virtual screening, on the other hand, involves computationally evaluating large libraries of existing molecules to prioritize a smaller, more manageable set for experimental testing.

De Novo Design: For a target known to bind guanidine-containing ligands, a de novo design process might start with a guanidinium group or a benzylguanidine fragment placed optimally within the active site. The algorithm would then "grow" the molecule by adding new fragments from a predefined library, seeking to maximize favorable interactions (e.g., hydrogen bonds, hydrophobic contacts) with the protein. This approach can lead to the discovery of highly novel and patentable chemical scaffolds that might not be present in existing databases.

Virtual Screening: Virtual screening is a more common approach. It can be broadly categorized into two types:

Ligand-Based Virtual Screening (LBVS): This method is used when the 3D structure of the target is unknown but a set of active ligands is available. A pharmacophore model (as described in section 6.3) or a 2D similarity search based on a known active molecule like this compound is used to find similar compounds in a database.

Structure-Based Virtual Screening (SBVS): When the 3D structure of the target protein is known, molecular docking is used to screen large chemical libraries. Millions of compounds can be docked into the target's binding site, and the top-scoring hits are selected for further investigation.

A virtual screening campaign to find new inhibitors for a target known to bind this compound could proceed as follows:

Library Preparation: A large database of compounds (e.g., ZINC, ChEMBL) is prepared, ensuring correct protonation states and generating 3D conformers for each molecule.

Docking Simulation: Each compound in the library is docked into the binding site of the target protein using software like AutoDock Vina.

Scoring and Ranking: The docked poses are scored based on their predicted binding affinity. The compounds are ranked, and a certain percentage of the top-ranked molecules are selected.

Post-filtering: The hit list is often refined using additional criteria, such as applying pharmacophore filters, assessing drug-likeness (e.g., Lipinski's Rule of Five), or visual inspection to remove compounds with unlikely binding modes or chemically reactive groups.

For instance, a virtual screening of an in-house chemical library led to the identification of benzoylguanidine derivatives as potential inhibitors of the SARS-CoV-2 main protease, which were then validated experimentally. nih.gov This demonstrates the power of virtual screening to rapidly identify promising hit compounds from large chemical spaces.

In silico Translational Research Methodologies

In silico translational research involves the use of computational models to bridge the gap between basic scientific discoveries and their practical application in clinical medicine. These methods aim to predict the effects of a drug in a complex biological system, such as a whole organism, helping to anticipate efficacy and potential liabilities before costly and time-consuming experimental studies are undertaken.

For a compound like this compound, in silico translational research can be applied in several ways:

Target Prediction and Polypharmacology: A common reality in pharmacology is that a single drug often interacts with multiple targets (polypharmacology). Inverse docking, where a ligand is screened against a large panel of known protein structures, can predict potential primary and secondary (off-target) binding partners. Identifying off-targets early can help explain unexpected side effects or uncover new therapeutic opportunities (drug repurposing). For example, computational models are increasingly used to predict ligand-target interactions across the proteome. nih.govresearchgate.net

ADME/Tox Prediction: Computational models are widely used to predict the Absorption, Distribution, Metabolism, and Excretion (ADME) properties, as well as the potential toxicity (Tox) of drug candidates. For this compound, models could predict its oral bioavailability, blood-brain barrier permeability, metabolic stability (e.g., susceptibility to cytochrome P450 enzymes), and potential for cardiotoxicity (e.g., hERG channel blockade) or other toxicities.

The table below outlines some key in silico translational methodologies and their application to a potential drug candidate like this compound.

MethodologyApplication for this compoundPredicted Outcome
Inverse Docking / Target Fishing Screening against a library of human protein structures.Prediction of primary and off-targets; insights into polypharmacology and potential side effects.
ADME Modeling Using QSAR and machine learning models based on physicochemical properties (LogP, pKa, polar surface area).Prediction of oral absorption, membrane permeability, and metabolic stability.
Toxicity Prediction (e.g., hERG) Docking into a model of the hERG potassium channel or using specific QSAR models for cardiotoxicity.Assessment of the risk of drug-induced cardiac arrhythmia.
Physiologically-Based Pharmacokinetic (PBPK) Modeling Integrating ADME predictions into a whole-body model with different organ compartments.Simulation of the drug's concentration-time profile in various tissues, aiding in dose prediction.

These computational approaches are vital for modern drug development, enabling researchers to make more informed decisions, prioritize candidates with the highest chance of success, and design safer and more effective medicines. They allow for a "fail early, fail cheap" strategy, reducing the reliance on later-stage animal and human trials.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 1-(4-Ethylbenzyl)guanidine, and how can purity be validated?

  • Methodology : Synthesis typically involves coupling a 4-ethylbenzylamine precursor with a guanidinylation reagent (e.g., cyanamide or carbodiimide derivatives). For example, fluorobenzyl analogs are synthesized via nucleophilic substitution or reductive amination . Post-synthesis, purity is validated using High-Performance Liquid Chromatography (HPLC) and nuclear magnetic resonance (NMR) spectroscopy. X-ray crystallography can confirm molecular conformation, as demonstrated for structurally similar guanidine derivatives .

Q. How can structural and electronic properties of this compound be characterized?

  • Methodology :

  • NMR Spectroscopy : 1^1H and 13^13C NMR identify substituent effects (e.g., ethyl group electron-donating properties) and hydrogen-bonding interactions .
  • Infrared (IR) Spectroscopy : Detects functional groups (e.g., guanidine N-H stretching at ~3300 cm1^{-1}) and confirms salt formation in derivatives .
  • Computational Chemistry : Density Functional Theory (DFT) models predict bond angles, charge distribution, and stability, validated against experimental data from fluorinated analogs .

Q. What preliminary biological assays are suitable for evaluating this compound?

  • Methodology :

  • Receptor Binding Studies : Fluorobenzylguanidines show α2-noradrenergic receptor antagonism; similar assays (e.g., radioligand displacement) can test affinity for related targets .
  • Antimicrobial Screening : Use broth microdilution assays against Gram-positive/negative bacteria, referencing methods for thiazole- or quinazoline-containing guanidines .
  • Cytotoxicity Profiling : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) to identify IC50_{50} values, with comparisons to structurally related compounds .

Advanced Research Questions

Q. How does the ethyl substituent influence this compound’s pharmacological mechanism compared to halogenated analogs?

  • Methodology :

  • Structure-Activity Relationship (SAR) : Compare binding kinetics (e.g., KiK_i values) of ethyl vs. fluoro/chloro derivatives at α2-adrenergic receptors using surface plasmon resonance (SPR) .
  • Molecular Dynamics Simulations : Model interactions between the ethyl group and hydrophobic receptor pockets, contrasting with halogenated analogs’ polar interactions .
  • Metabolic Stability : Assess hepatic microsomal half-life to evaluate ethyl’s impact on cytochrome P450-mediated oxidation vs. halogenated analogs’ resistance .

Q. How can contradictory data on guanidine derivatives’ efficacy across studies be resolved?

  • Methodology :

  • Meta-Analysis : Aggregate data from fluorobenzyl and sulfonic acid derivatives to identify trends in bioactivity (e.g., logP vs. IC50_{50} correlations) .
  • Experimental Replication : Standardize protocols (e.g., buffer pH, cell passage number) as per ’s guidelines for reproducibility .
  • Cross-Validation : Use orthogonal assays (e.g., SPR and isothermal titration calorimetry) to confirm binding affinities reported in conflicting studies .

Q. What strategies optimize this compound’s selectivity for specific enzyme targets?

  • Methodology :

  • Fragment-Based Drug Design : Screen ethylbenzyl fragments against kinase or protease libraries to identify off-target interactions .
  • Covalent Modification : Introduce pro-drug moieties (e.g., ester groups) to enhance tissue-specific activation, inspired by sulfonic acid guanidine prodrugs .
  • Co-crystallization : Resolve X-ray structures of the compound bound to targets, as done for piperidine-guanidine derivatives, to guide rational modifications .

Key Considerations for Researchers

  • Experimental Design : Include controls for hydrogen bonding interference (e.g., DMSO solvent effects) in receptor assays .
  • Data Reporting : Follow ’s guidelines for raw data appendices and statistical validation to enhance reproducibility .
  • Ethical Compliance : Adhere to ’s standards for literature citation and copyright rules when referencing prior work .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.